Ethyl1,4'-bipiperidine-3-carboxylate hcl

Chemical Synthesis Solubility Formulation

Ethyl 1,4'-bipiperidine-3-carboxylate hydrochloride (also referenced as Ethyl [1,4'-bipiperidine]-3-carboxylate hydrochloride) is a bipiperidine derivative with the CAS Registry Number 2204518-85-2 and a molecular weight of 276.80 g/mol. It exists as a hydrochloride salt, a common formulation strategy to enhance aqueous solubility for biological assays and chemical processing.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
Cat. No. B15236228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl1,4'-bipiperidine-3-carboxylate hcl
Molecular FormulaC13H25ClN2O2
Molecular Weight276.80 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2CCNCC2.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;/h11-12,14H,2-10H2,1H3;1H
InChIKeyLRUWBNCXNORZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4'-Bipiperidine-3-Carboxylate HCl: Key Identifiers and Core Structure for Chemical Procurement


Ethyl 1,4'-bipiperidine-3-carboxylate hydrochloride (also referenced as Ethyl [1,4'-bipiperidine]-3-carboxylate hydrochloride) is a bipiperidine derivative with the CAS Registry Number 2204518-85-2 and a molecular weight of 276.80 g/mol [1]. It exists as a hydrochloride salt, a common formulation strategy to enhance aqueous solubility for biological assays and chemical processing. This compound features a bipiperidine core with an ethyl ester group at the 3-position, providing a specific chemical topology . Related variants include the dihydrochloride salt (CAS 864292-95-5; MW 313.3 g/mol) and enantiomerically pure forms such as Ethyl (R)-[1,4'-bipiperidine]-3-carboxylate dihydrochloride (CAS 591778-60-8) [2]. As a member of the piperidine class, this compound is primarily utilized as a versatile research intermediate in medicinal chemistry, often serving as a precursor to compounds with potential receptor-modulating or enzyme-inhibiting activity .

Ethyl 1,4'-Bipiperidine-3-Carboxylate HCl: Why Salt Form and Substitution Position Prevent Interchangeability


The generic substitution of bipiperidine-based building blocks is fraught with risk due to profound differences in physical properties and target interaction profiles arising from seemingly minor structural variations. The specific position of the ester group (3- vs. 4-position) fundamentally alters the three-dimensional orientation and electronic distribution of the molecule, directly impacting binding to biological targets or engagement in subsequent synthetic steps . Furthermore, the choice of salt form critically dictates aqueous solubility and stability; substituting the monohydrochloride salt (MW ~276.8) with a dihydrochloride (MW ~313.3) or the free base introduces unacceptable variability in reaction media or assay conditions [1]. Even close analogs like Ethyl 1'-ethyl-1,4'-bipiperidine-3-carboxylate (MW 268, LogP 1.80) or Methyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (MW 299.2) possess distinct lipophilicities and molecular weights that can drastically alter pharmacokinetic properties or reactivity in downstream chemistry, making them unsuitable as drop-in replacements . The evidence below provides a quantitative basis for this differentiation.

Ethyl 1,4'-Bipiperidine-3-Carboxylate HCl: Quantitative Differentiation from Analogs


Improved Aqueous Solubility via Monohydrochloride Salt Formation

The monohydrochloride salt form of Ethyl 1,4'-bipiperidine-3-carboxylate confers distinct solubility advantages. While its free base form is poorly soluble in water, the hydrochloride salt is characterized as having 'High' water solubility . This represents a significant differential advantage over its free base analog (CAS 340962-71-2) and other neutral variants, which require organic co-solvents for aqueous applications.

Chemical Synthesis Solubility Formulation

Chiral Purity vs. Racemic Mixtures: Differential Properties for Enantioselective Research

For studies requiring stereochemical control, the procurement of enantiomerically pure forms is critical. The (R)-enantiomer, Ethyl (R)-[1,4'-bipiperidine]-3-carboxylate dihydrochloride (CAS 591778-60-8), is available with a standard purity of 98% and is supplied with analytical documentation including NMR, HPLC, and GC reports . In contrast, the racemic mixture (e.g., CAS 2204518-85-2) is often provided without such rigorous enantiomeric excess data, introducing a variable that can compromise the interpretation of structure-activity relationship (SAR) studies.

Chiral Chemistry Enantioselective Synthesis Analytical Chemistry

Lipophilicity (LogP) and Molecular Weight Differentiation from N-Substituted Analogs

The target compound's physicochemical profile (MW 276.8) is notably different from N-substituted analogs. For example, Ethyl 1'-ethyl-1,4'-bipiperidine-3-carboxylate (free base, MW 268) has a calculated LogP of 1.80 and a topological polar surface area (tPSA) of 32.8 Ų . This contrasts with a more complex analog, Ethyl 1'-acetyl-3-(3-chlorobenzyl)-1,4'-bipiperidine-3-carboxylate (free base, MW 407, LogP 2.85, tPSA 49.8 Ų) . The target compound's properties represent a distinct intermediate space, offering a different balance between membrane permeability (LogP) and target engagement (tPSA).

Medicinal Chemistry Pharmacokinetics Drug Design

Sigma-1 Receptor Affinity: Evidence of Biological Activity

While direct comparative data for this exact target compound is limited, class-level evidence for closely related bipiperidine derivatives demonstrates measurable biological activity. For instance, a bipiperidine-based analog (BDBM50368226) exhibited binding affinity (Ki) of 660 nM for the sigma non-opioid intracellular receptor 1 (sigma-1 receptor) in guinea pig cerebral homogenate, using [3H]DTG as a radioligand [1]. This class-level inference suggests that the bipiperidine scaffold, including the target compound, may possess similar receptor-modulating potential, distinguishing it from structurally simpler piperidine building blocks.

Neuropharmacology Receptor Binding Sigma Receptors

Recommended Application Scenarios for Ethyl 1,4'-Bipiperidine-3-Carboxylate HCl


Aqueous-Focused Biological Assay Development

The monohydrochloride salt form's high water solubility makes it the preferred choice for direct formulation in aqueous biological assay buffers. This eliminates the need for organic co-solvents like DMSO, which can introduce artifacts in cell-based assays or confound measurements of protein-ligand interactions. Researchers should prioritize this salt form over the free base or other neutral analogs when designing experiments requiring native, aqueous conditions.

Precision Synthesis for Enantioselective Medicinal Chemistry

For projects where stereochemistry is a critical determinant of biological activity, the procurement of a well-characterized, high-purity enantiomer such as Ethyl (R)-[1,4'-bipiperidine]-3-carboxylate dihydrochloride is essential . The accompanying analytical data (NMR, HPLC, GC) provides the necessary traceability and purity assurance for generating reliable structure-activity relationship (SAR) data, a foundational requirement for patent filings and peer-reviewed publications.

Optimization of CNS Drug Candidates

Given its position within the bipiperidine class and the established activity of related analogs at neuroreceptors like sigma-1 [1], this compound serves as a strategic intermediate for CNS drug discovery. Its physicochemical properties (MW, tPSA) provide a favorable starting point for optimizing blood-brain barrier penetration. Researchers can use it as a core scaffold to generate focused libraries with the goal of modulating neuroreceptors or ion channels involved in neurological and psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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